molecular formula C19H21ClN2O B1675202 LF 1695 CAS No. 86187-86-2

LF 1695

Cat. No.: B1675202
CAS No.: 86187-86-2
M. Wt: 328.8 g/mol
InChI Key: RTHJIPJVGHYRMG-UHFFFAOYSA-N
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Description

LF 1695 is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a methanone group attached to a phenyl ring substituted with an amino group and a piperidinyl group, as well as a chlorophenyl group. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LF 1695 typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

LF 1695 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

LF 1695 has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of LF 1695 involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research and industry.

Properties

CAS No.

86187-86-2

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

[5-amino-2-(4-methylpiperidin-1-yl)phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H21ClN2O/c1-13-8-10-22(11-9-13)18-7-6-16(21)12-17(18)19(23)14-2-4-15(20)5-3-14/h2-7,12-13H,8-11,21H2,1H3

InChI Key

RTHJIPJVGHYRMG-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl

Appearance

Solid powder

86187-86-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-methyl-1-piperidinyl)-5-aminophenyl-(4-chlorophenyl)methanone
LF 1695
LF-1695

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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